4-Bromoisochroman-1-one

Organic Synthesis Cross-Coupling Medicinal Chemistry

4-Bromoisochroman-1-one (CAS 1429654-95-4) is a synthetic heterocyclic compound belonging to the isochroman-1-one (3,4-dihydro-1H-isochromen-1-one) family, distinguished by a bromine substituent at the 4-position. This scaffold is a privileged structure in medicinal chemistry, where its core is recognized for generating diverse pharmacological activities, including central nervous system (CNS), antitumor, and antimicrobial effects.

Molecular Formula C9H7BrO2
Molecular Weight 227.05 g/mol
Cat. No. B11882351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisochroman-1-one
Molecular FormulaC9H7BrO2
Molecular Weight227.05 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C(=O)O1)Br
InChIInChI=1S/C9H7BrO2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2
InChIKeyMPRUMZJTNKYLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoisochroman-1-one: A Halogenated Isochroman-1-one Building Block and Its Role in Medicinal Chemistry


4-Bromoisochroman-1-one (CAS 1429654-95-4) is a synthetic heterocyclic compound belonging to the isochroman-1-one (3,4-dihydro-1H-isochromen-1-one) family, distinguished by a bromine substituent at the 4-position . This scaffold is a privileged structure in medicinal chemistry, where its core is recognized for generating diverse pharmacological activities, including central nervous system (CNS), antitumor, and antimicrobial effects [1]. The 4-bromo derivative serves as a versatile intermediate, primarily valued for its reactivity in cross-coupling reactions to build more complex and biologically relevant molecules [2].

Critical Distinctions: Why 4-Bromoisochroman-1-one Cannot Be Replaced by Unsubstituted or 4-Chloro Analogs


Substituting 4-bromoisochroman-1-one with a close analog like the unsubstituted isochroman-1-one or a 4-chloro derivative is not functionally equivalent, especially in the context of synthetic chemistry. The specific halogen dictates reactivity in key transformations, such as palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is more labile than a carbon-chlorine bond, enabling chemoselective functionalization under milder conditions [1]. This difference in reactivity is crucial for building complex molecules with precision and is supported by the successful use of the 4-bromo group in a one-pot borylation/Suzuki-Miyaura reaction for the enantioselective total synthesis of natural product dimers [1].

Quantitative Evidence Guide for the Differentiated Selection of 4-Bromoisochroman-1-one


Chemoselective Reactivity: 4-Bromo vs. 4-Chloro in Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent on the isochroman-1-one scaffold provides a distinct advantage in synthetic applications compared to a 4-chloro substituent. This is due to the lower bond dissociation energy of the C-Br bond, allowing it to participate more readily in oxidative addition with palladium catalysts, a key step in cross-coupling reactions [1]. This chemoselective advantage has been demonstrated in a one-pot borylation/Suzuki-Miyaura reaction, where the 4-bromochromanone lactone was successfully used as a substrate to construct complex dimeric natural products [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Lipophilicity (logP) as a Driver of Biological Activity in Isochromanones

For the isochromanone class, lipophilicity, commonly measured as logP, is a critical determinant of biological activity, particularly antitumor effects. A study on a series of isochromanone derivatives established a correlation between higher lipophilicity and increased antitumor activity [1]. As a halogenated derivative, 4-bromoisochroman-1-one possesses a higher calculated lipophilicity compared to its non-halogenated parent or potentially its 4-chloro analog, aligning it more favorably with this structure-activity relationship (SAR) trend for certain therapeutic applications.

Lipophilicity SAR ADME Antitumor

Validated Synthetic Utility: A Key Intermediate for Building Complex Architectures

The practical value of 4-bromoisochroman-1-one is directly evidenced by its use as a key intermediate in the total synthesis of complex natural products. Specifically, a 4-bromochromanone lactone was employed in a one-pot borylation/Suzuki-Miyaura reaction to synthesize homodimeric and heterodimeric chromanone lactones [1]. This synthetic route enabled the first preparation of a heterodimeric chromanone lactone, a feat that would be challenging or impossible with a less reactive 4-chloro or unsubstituted analog due to the requirement for selective, high-yielding cross-coupling.

Organic Synthesis Total Synthesis Natural Products

High-Value Application Scenarios for 4-Bromoisochroman-1-one Based on Quantitative Evidence


Precursor for Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

In medicinal chemistry campaigns aimed at exploring structure-activity relationships (SAR) around the isochroman-1-one core, 4-bromoisochroman-1-one is the preferred starting material for introducing diverse aryl, heteroaryl, or alkenyl groups at the 4-position via Suzuki-Miyaura, Stille, or Heck reactions. Its use is supported by the demonstrated chemoselective advantage of the C-Br bond over the C-Cl bond in oxidative addition to Pd(0) catalysts [1]. This allows for the efficient construction of focused libraries of analogs for screening against biological targets such as kinases, GPCRs, or epigenetic enzymes where the isochromanone scaffold is known to be privileged [2].

Key Intermediate in the Total Synthesis of Complex Natural Products

For total synthesis chemists, 4-bromoisochroman-1-one is a critical building block for accessing complex, biologically active natural products. The evidence shows its successful application in a one-pot borylation/Suzuki-Miyaura sequence to assemble dimeric chromanone lactones, including the first synthesis of a heterodimeric member of this family [1]. This validates its utility in constructing complex molecular architectures with high efficiency and selectivity.

Lipophilicity-Enhanced Scaffold for Antitumor Lead Generation

Based on SAR studies within the isochromanone class that correlate increased lipophilicity with improved antitumor activity [1], 4-bromoisochroman-1-one represents a strategically superior starting point over the unsubstituted parent scaffold for oncology-focused drug discovery. Its inherent higher lipophilicity, imparted by the bromine atom, aligns it more closely with the physicochemical properties associated with activity in this class, making it a more attractive candidate for primary screening and hit-to-lead optimization.

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